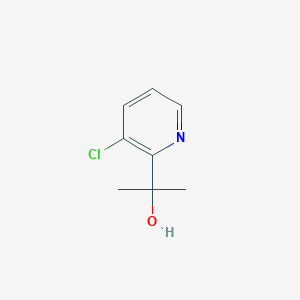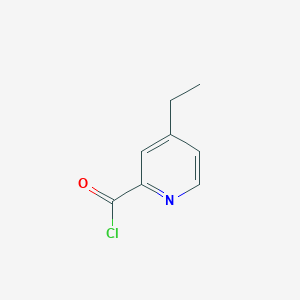
4-Ethylpyridine-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylpicolinoylchloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of picolinic acid, where the carboxyl group is replaced by a carbonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethylpicolinoylchloride can be synthesized through several methods. One common approach involves the chlorination of 4-ethylpicolinic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 4-ethylpicolinoylchloride often involves large-scale chlorination processes. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylpicolinoylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 4-ethylpicolinic acid.
Reduction: Can be reduced to 4-ethylpicolinamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or under reflux.
Hydrolysis: Conducted in aqueous acidic or basic conditions at elevated temperatures.
Reduction: Performed in anhydrous ether or THF under inert atmosphere.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
4-Ethylpicolinic Acid: Resulting from hydrolysis.
4-Ethylpicolinamide: Produced by reduction.
Aplicaciones Científicas De Investigación
4-Ethylpicolinoylchloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-ethylpicolinoylchloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules.
Comparación Con Compuestos Similares
Picolinoyl Chloride: Similar structure but without the ethyl group.
4-Methylpicolinoyl Chloride: Contains a methyl group instead of an ethyl group.
4-Phenylpicolinoyl Chloride: Contains a phenyl group instead of an ethyl group.
Uniqueness: 4-Ethylpicolinoylchloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of its derivatives. This makes it a valuable compound in the synthesis of specific molecules where the ethyl group plays a crucial role in the desired chemical or biological activity.
Propiedades
Número CAS |
640296-11-3 |
|---|---|
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
4-ethylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3 |
Clave InChI |
WOQZVLZKJKYAJM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



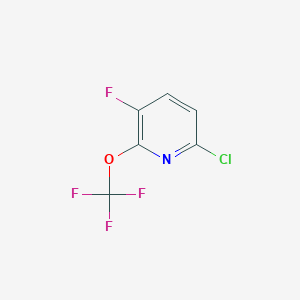
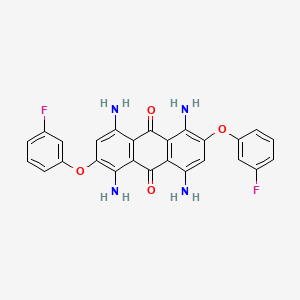
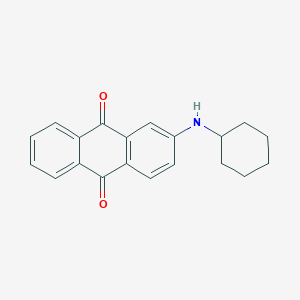
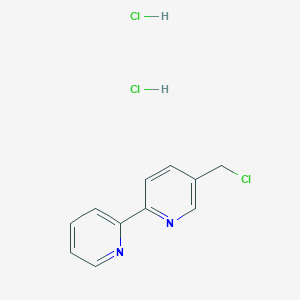



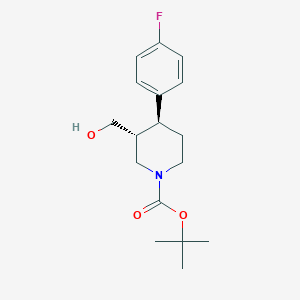

![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)

